
3-(Acetyloxy)propyl prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Acetyloxy)propyl prop-2-enoate is an organic compound with the molecular formula C8H12O4 It is an ester formed from the reaction of acetic acid and 3-hydroxypropyl acrylate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Acetyloxy)propyl prop-2-enoate typically involves the esterification of 3-hydroxypropyl acrylate with acetic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
3-(Acetyloxy)propyl prop-2-enoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 3-hydroxypropyl acrylate and acetic acid.
Polymerization: The acrylate group can participate in free radical polymerization to form polymers with various applications.
Transesterification: The ester can be transesterified with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under heat or UV light.
Transesterification: Catalysts such as sodium methoxide or titanium isopropoxide.
Major Products
Hydrolysis: 3-Hydroxypropyl acrylate and acetic acid.
Polymerization: Poly(3-(acetyloxy)propyl acrylate).
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
3-(Acetyloxy)propyl prop-2-enoate has several applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of polymers with specific properties.
Materials Science: Incorporated into materials to enhance their mechanical and thermal properties.
Biomedical Applications: Potential use in drug delivery systems and tissue engineering due to its biocompatibility.
Mechanism of Action
The mechanism of action of 3-(Acetyloxy)propyl prop-2-enoate in polymerization involves the formation of free radicals that initiate the polymerization process. The acrylate group undergoes a radical addition reaction, leading to the formation of long polymer chains. In hydrolysis, the ester bond is cleaved by nucleophilic attack from water, facilitated by an acid or base catalyst.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxypropyl acrylate: The precursor to 3-(Acetyloxy)propyl prop-2-enoate.
Ethyl acrylate: Another acrylate ester with similar polymerization properties.
Methyl methacrylate: A widely used monomer in the production of polymethyl methacrylate (PMMA).
Uniqueness
This compound is unique due to its combination of an acetyloxy group and an acrylate group, which allows it to participate in both esterification and polymerization reactions. This dual functionality makes it a versatile compound in various applications.
Properties
CAS No. |
65515-49-3 |
|---|---|
Molecular Formula |
C8H12O4 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
3-acetyloxypropyl prop-2-enoate |
InChI |
InChI=1S/C8H12O4/c1-3-8(10)12-6-4-5-11-7(2)9/h3H,1,4-6H2,2H3 |
InChI Key |
NWWXAGXOEBFZJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCCOC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[(bicyclo[2.2.1]hept-5-en-2-yl)methoxy](oxo)phosphanium](/img/structure/B14475283.png)
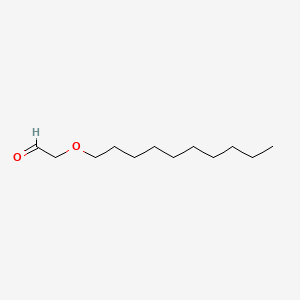
![N-{4-Methyl-2-[(methylsulfanyl)methyl]phenyl}acetamide](/img/structure/B14475301.png)
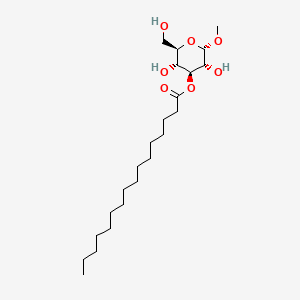
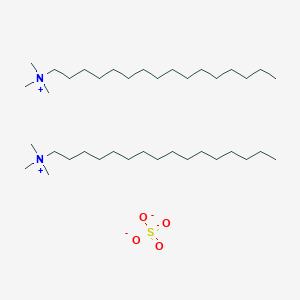
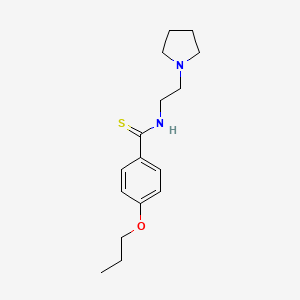

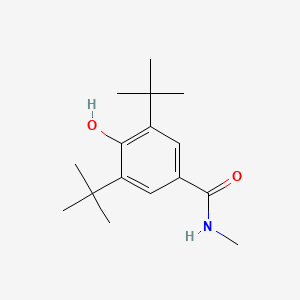
![1,1'-(Ethyne-1,2-diyl)bis{2-[(2-ethylhexyl)oxy]naphthalene}](/img/structure/B14475340.png)
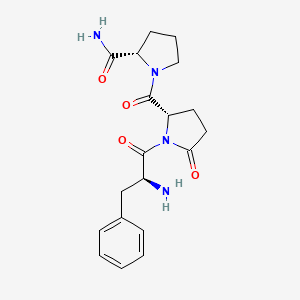
![2-[N-ethyl-3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium;hydrogen sulfate](/img/structure/B14475357.png)

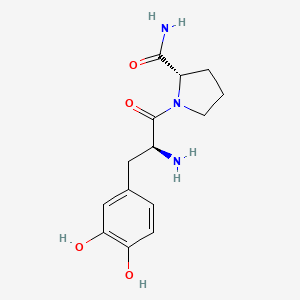
![N-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]propan-1-imine](/img/structure/B14475382.png)
